(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone - 1040656-84-5

(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

Catalog Number: EVT-2988442
CAS Number: 1040656-84-5
Molecular Formula: C24H24N4O3S
Molecular Weight: 448.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone is a synthetic compound featuring both imidazo[2,1-b]thiazole and piperazine moieties. Notably, imidazo[2,1-b]thiazole derivatives have attracted significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties [ [], [] ]. This specific compound has been investigated for its potential as a dopamine D3 ligand in the treatment of central nervous system diseases [ [] ].

N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5a)

Compound Description: This compound served as a virtual screening hit compound for inhibiting the vascular endothelial growth factor receptor 2 (VEGFR2) and displayed moderate inhibitory activity (3.76% at 20 μM) . It was used as a starting point for the development of more potent analogs.

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide (5l)

Compound Description: This compound is a potent cytotoxic agent against the MDA-MB-231 breast cancer cell line with an IC50 value of 1.4 μM, showing greater potency than the reference drug sorafenib (IC50 = 5.2 μM) . It also showed improved inhibition of VEGFR2 compared to compound 5a (5.72% at 20 μM).

N-[2-(4-Hydroxyphenylamino)-pyridin-3-yl]-4-methoxy-benzenesulfonamide (ABT-751)

Compound Description: This compound serves as a reference compound for the development of antimitotic and antivascular agents. It exhibits in vivo antitumor activity in a mouse melanoma model, but requires a high dose (50 mg/kg) for effectiveness .

N-[2(4-Methoxyphenyl)ethyl]-1,2-dihydro-pyrimidino[2,1-b]quinazolin-6-one (16a)

Compound Description: This compound is a potent inhibitor of tubulin polymerization (IC50 = 0.812 μM) and displays excellent in vitro cytotoxic activity against a panel of human tumor cell lines (GI50 10-66.9 nM) . It exhibits promising antitumor and antivascular activity in a mouse melanoma model at a lower dose (5 mg/kg) compared to ABT-751.

N2-(Phenoxyacetyl)-N-[4-(1-piperidinylcarbonyl)benzyl]glycinamide (14)

Compound Description: This compound represents a novel anti-HIV-1 agent that targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein .

2-(4-{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: This compound demonstrates antiviral activity against HIV-1 and interacts directly with the HIV-1 MA protein, competing with PI(4,5)P2 for binding . It displays broad neutralizing activity against various group M HIV-1 isolates with IC50 values ranging from 7.5 to 15.6 μM.

1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(imidazo[2,1-b]thiazol-6-yl)ethanone (1)

Compound Description: This compound is a ghrelin receptor inverse agonist that exhibits bioactivation potential, undergoing oxidative metabolism in human liver microsomes to form glutathione conjugates . It forms two glutathione conjugates, one through Michael addition to an S-oxide metabolite and the other via reaction with the initial glutathione-S-oxide adduct.

1-{2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl}-2-(2-methylimidazo[2,1-b]thiazol-6-yl)ethanone (2)

Compound Description: This ghrelin receptor inverse agonist also undergoes bioactivation in human liver microsomes, forming a glutathione conjugate via oxidative desulfation, likely involving thiazole ring epoxidation as the rate-limiting step .

2-[2-Chloro-4-(2H-1,2,3-triazol-2-yl)benzyl]-2,7-diazaspiro[3.5]nonan-7-yl)-2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethanone (3)

Compound Description: This analog was designed based on the mechanistic insights obtained from the bioactivation studies of compounds 1 and 2. It replaces the thiazole ring with a 1,2,4-thiadiazole group, successfully abrogating the bioactivation liability while preserving the desired pharmacological properties .

N2-Cycloalkylidene-(6-phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl)acetic acid hydrazides (2a-h and 3a-b)

Compound Description: This series of compounds was synthesized and evaluated for their antituberculosis activity against Mycobacterium tuberculosis H37Rv. Some derivatives showed promising activity, with compounds 2f, 2h, and 3b exhibiting at least 90% inhibition at a concentration of 6.25 µg/ml .

4-[[(6-Phenyl/4-chlorophenylimidazo[2,1-b]thiazol-3-yl)acetyl]amino]-4-aza-1-thiaspiro[4.5]decan-3-ones (4a-h and 5a-h)

Compound Description: This series of compounds, derived from the N2-cycloalkylidenehydrazide derivatives, were also evaluated for antituberculosis activity. Several compounds showed potent activity, with 4d and 5c being the most effective .

Properties

CAS Number

1040656-84-5

Product Name

(6-(3-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone

IUPAC Name

[6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone

Molecular Formula

C24H24N4O3S

Molecular Weight

448.54

InChI

InChI=1S/C24H24N4O3S/c1-30-18-7-5-6-17(14-18)19-15-28-21(16-32-24(28)25-19)23(29)27-12-10-26(11-13-27)20-8-3-4-9-22(20)31-2/h3-9,14-16H,10-13H2,1-2H3

InChI Key

MKYQEAWNISMESV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC=CC=C5OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.